17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-palmitate
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Overview
Description
17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-palmitate is a synthetic derivative of cortisone, a glucocorticoid hormone. This compound is known for its anti-inflammatory and immunosuppressive properties, making it valuable in medical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-palmitate involves the esterification of cortisone with palmitic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed:
Oxidation: Oxidized cortisone derivatives.
Reduction: Reduced alcohol derivatives.
Substitution: Various substituted cortisone derivatives.
Scientific Research Applications
17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-palmitate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to hormone regulation and metabolic pathways.
Medicine: Utilized in the development of anti-inflammatory and immunosuppressive drugs.
Industry: Applied in the formulation of topical creams and ointments for treating skin conditions.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The primary molecular targets include genes involved in inflammation and immune response pathways .
Comparison with Similar Compounds
Cortisone: A naturally occurring glucocorticoid with similar anti-inflammatory properties.
Hydrocortisone: Another glucocorticoid with a slightly different structure but similar therapeutic effects.
Prednisone: A synthetic glucocorticoid with enhanced anti-inflammatory activity.
Uniqueness: 17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-palmitate is unique due to its esterified form, which enhances its lipophilicity and allows for better skin penetration when used in topical formulations. This property makes it particularly effective in treating dermatological conditions .
Properties
CAS No. |
81910-31-8 |
---|---|
Molecular Formula |
C37H58O6 |
Molecular Weight |
598.9 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate |
InChI |
InChI=1S/C37H58O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-33(41)43-26-32(40)37(42)23-21-30-29-19-18-27-24-28(38)20-22-35(27,2)34(29)31(39)25-36(30,37)3/h24,29-30,34,42H,4-23,25-26H2,1-3H3/t29-,30-,34+,35-,36-,37-/m0/s1 |
InChI Key |
SGPYSHWNKTXSMU-DEOBSOAFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O |
Origin of Product |
United States |
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